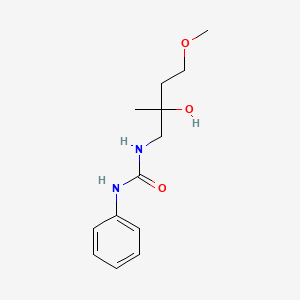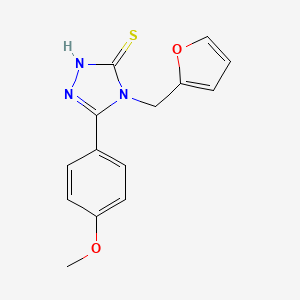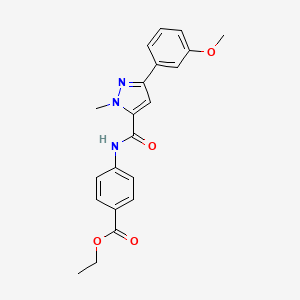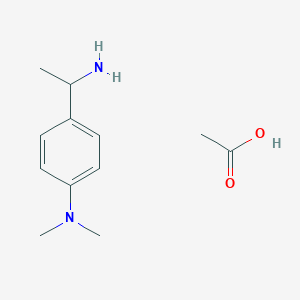![molecular formula C9H12N6 B2986823 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine CAS No. 946332-34-9](/img/structure/B2986823.png)
3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are bicyclic compounds with two nitrogen atoms in each ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of 4,6-diaryl-3-(aryldiazenyl)-7-thioxo-4,6,7,8-tetra-hydro-pyrimido[4,5-d]pyrimidine-2,5-(1H,3H)-diones via a regioselective route by a Diels–Alder type cycloaddition .Molecular Structure Analysis
The molecular structure of “3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine” can be analyzed based on its similarity to the pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure of the pyrrolidine ring is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions of “3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine” can be inferred from the reactivities of the substituents linked to the ring carbon and nitrogen atoms . The pyrrolidine ring is known for its reactivity and has been used in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine” can be inferred from similar compounds. For example, a related compound was reported to be a solid with a melting point of >300°C .Aplicaciones Científicas De Investigación
Cancer Treatment
The compound has been found to be effective in the treatment of cancer. It has been used as a CDK2 inhibitor, which is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Antimicrobial Applications
The pyrazolopyrimidine moiety, which is a part of the compound, is used in the design of many pharmaceutical compounds that have a variety of medicinal applications including antimicrobial applications .
Antitumor Applications
The pyrazolopyrimidine moiety is also used in the design of pharmaceutical compounds that have antitumor applications .
Antidiabetic Applications
The compound has been used in the design of pharmaceutical compounds that have antidiabetic applications .
Anti-Alzheimer’s Disease Applications
The compound has been used in the design of pharmaceutical compounds that have applications in the treatment of Alzheimer’s disease .
Anti-Inflammatory Applications
The compound has been used in the design of pharmaceutical compounds that have anti-inflammatory applications .
Antioxidant Applications
The compound has been used in the design of pharmaceutical compounds that have antioxidant applications .
VEGFR-2 Inhibition
The compound has been used in the design of pharmaceutical compounds that have VEGFR-2 inhibitory activity. This is particularly useful in the treatment of cancer, as VEGFR-2 is a key player in angiogenesis, which is the formation of new blood vessels from pre-existing ones, a process that is crucial for tumor growth and metastasis .
Mecanismo De Acción
Target of Action
The primary target of 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell death through apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-14-8-7(12-13-14)9(11-6-10-8)15-4-2-3-5-15/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDWZJVTUGIYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCCC3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(1,4-Diazepan-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2986744.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid](/img/structure/B2986747.png)
![N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2986748.png)



![N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide](/img/structure/B2986756.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2986757.png)
![1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]](/img/structure/B2986758.png)
![N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2986760.png)
